molecular formula C22H22N6O2 B11561563 N-{N'-(4,6-dimethylpyrimidin-2-yl)-N-[2-(1H-indol-3-yl)ethyl]carbamimidoyl}furan-2-carboxamide

N-{N'-(4,6-dimethylpyrimidin-2-yl)-N-[2-(1H-indol-3-yl)ethyl]carbamimidoyl}furan-2-carboxamide

Cat. No.: B11561563
M. Wt: 402.4 g/mol
InChI Key: QWMMYDYTKDDDCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a carbamimidoyl bridge connecting three key moieties:

  • 4,6-Dimethylpyrimidin-2-yl: A heterocyclic aromatic ring with methyl substituents, commonly associated with kinase inhibition and DNA-binding interactions.
  • 2-(1H-Indol-3-yl)ethyl: A tryptamine-derived group, often linked to serotoninergic or enzyme-targeting activity (e.g., indolethylamine-N-methyltransferase inhibition) .

Properties

Molecular Formula

C22H22N6O2

Molecular Weight

402.4 g/mol

IUPAC Name

N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]carbamimidoyl]furan-2-carboxamide

InChI

InChI=1S/C22H22N6O2/c1-14-12-15(2)26-22(25-14)28-21(27-20(29)19-8-5-11-30-19)23-10-9-16-13-24-18-7-4-3-6-17(16)18/h3-8,11-13,24H,9-10H2,1-2H3,(H2,23,25,26,27,28,29)

InChI Key

QWMMYDYTKDDDCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=CC=CC=C32)NC(=O)C4=CC=CO4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-{N’-(4,6-dimethylpyrimidin-2-yl)-N-[2-(1H-indol-3-yl)ethyl]carbamimidoyl}furan-2-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine and indole intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents might include coupling agents like EDCI or DCC, and the reactions could be carried out in solvents such as DMF or DMSO.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions could target the pyrimidine ring or the furan ring.

    Substitution: Various substitution reactions can occur, especially on the pyrimidine and indole rings.

Common Reagents and Conditions

    Oxidation: Reagents like PCC or KMnO₄.

    Reduction: Reagents such as LiAlH₄ or NaBH₄.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with indole and pyrimidine structures are often explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, such compounds might be investigated for their potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial activities.

Industry

Industrially, these compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for compounds like “N-{N’-(4,6-dimethylpyrimidin-2-yl)-N-[2-(1H-indol-3-yl)ethyl]carbamimidoyl}furan-2-carboxamide” often involves interaction with specific molecular targets such as enzymes or receptors. The indole moiety might interact with tryptophan-binding sites, while the pyrimidine ring could mimic nucleobases in DNA or RNA, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The following compounds share the carbamimidoyl core but differ in aryl substituents and functional groups:

Compound Name Key Substituent Molecular Formula* Molar Mass (g/mol)* CAS Number
Target Compound Furan-2-carboxamide C₂₁H₂₂N₆O₂ 390.45 Not provided
N-{N-(4,6-Dimethyl-2-pyrimidinyl)-N′-[2-(1H-indol-3-yl)ethyl]carbamimidoyl}benzamide Benzamide C₂₄H₂₄N₆O 436.50 775291-46-8
N-{N-(4,6-Dimethyl-2-pyrimidinyl)-N′-[2-(1H-indol-3-yl)ethyl]carbamimidoyl}-3-methoxybenzamide 3-Methoxybenzamide C₂₅H₂₆N₆O₂ 466.53 827008-57-1
N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)furan-2-carboxamide Sulfamoylphenyl C₁₇H₁₆N₄O₄S 372.40 27164-92-7

*Molecular formulas and molar masses are inferred based on structural similarities; exact values may vary.

Key Research Findings and Functional Insights

Role of Methyl Groups on Pyrimidine and Amino Moieties
  • The 4,6-dimethylpyrimidin-2-yl group enhances steric bulk and hydrophobic interactions compared to non-methylated analogs. This is critical for binding to enzymes like indolethylamine-N-methyltransferase (INMT), where methylation patterns influence inhibitory potency .
  • In PDAT (N-[2-(1H-indol-3-yl)ethyl]-N′,N′-dimethylpropane-1,3-diamine), dimethylation of the amino moiety increases inhibitory activity against INMT compared to non-methylated PAT analogs . This suggests that methyl groups in the target compound’s pyrimidine or carbamimidoyl regions may similarly enhance target engagement.
Aryl Substituent Effects
  • Benzamide vs.
  • 3-Methoxybenzamide (): The methoxy group increases electron density and lipophilicity, which may enhance membrane permeability compared to the target compound’s furan .
  • Sulfamoylphenyl (): The sulfonamide group is a classic pharmacophore in antimicrobial agents, suggesting divergent biological targets (e.g., dihydropteroate synthase inhibition) compared to the indole-containing analogs .

Biological Activity

The compound N-{N'-(4,6-dimethylpyrimidin-2-yl)-N-[2-(1H-indol-3-yl)ethyl]carbamimidoyl}furan-2-carboxamide represents a unique molecular structure that combines elements of pyrimidine, indole, and furan. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure is characterized by the following components:

  • A pyrimidine ring (4,6-dimethylpyrimidin-2-yl)
  • An indole moiety (1H-indol-3-yl)
  • A furan carboxamide group

The molecular formula is C25H26N6OC_{25}H_{26}N_{6}O, indicating a complex arrangement conducive to various biological interactions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, a related compound demonstrated significant anti-proliferative effects against colon cancer cells by upregulating specific growth inhibitors and inducing apoptosis through the STAT1 pathway . This suggests that our compound may share similar mechanisms of action.

  • Inhibition of Cell Proliferation : The compound may inhibit cancer cell proliferation by interfering with critical signaling pathways.
  • Apoptosis Induction : Evidence suggests that it could promote programmed cell death in tumor cells, enhancing its potential as an anticancer agent.
  • Modulation of Tumor Microenvironment : It may reshape the tumor microenvironment by affecting immune cell infiltration and activity.

Structure-Activity Relationship (SAR)

The structural components of the compound play crucial roles in its biological activity:

  • The indole moiety is known for its ability to interact with various biological targets, enhancing neuroprotective and anticancer properties .
  • Modifications on the pyrimidine ring can significantly alter potency and selectivity towards specific cancer types.

Case Study 1: Colon Cancer Inhibition

In a study involving xenograft models, treatment with a structurally similar compound led to a marked reduction in tumor size and improved survival rates among treated mice. The study indicated that the compound effectively inhibited myeloid-derived suppressor cells while increasing tumor-infiltrating lymphocytes .

Case Study 2: Neuroprotective Effects

Another study investigated compounds within the same chemical class for neuroprotective effects against oxidative stress in neuronal cells. The results suggested that these compounds could protect against neurodegeneration by modulating mitochondrial function and reducing oxidative damage .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AntitumorInhibition of colon cancer growth
Apoptosis InductionIncreased apoptosis in tumor cells
NeuroprotectionProtection against oxidative stress

Table 2: Structure-Activity Relationships

Structural FeatureImpact on ActivityReference
Indole moietyEnhances interaction with targets
Pyrimidine modificationsAlters potency and selectivity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.